2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a fused bicyclic core structure. Key structural features include:
- A 4-methylpiperazine substituent at the 2-position, which enhances solubility and modulates pharmacokinetic properties due to its polar nature.
- A thiophene ring at the 5-position, contributing to electronic and steric effects that influence binding to biological targets.
- A pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, a privileged structure in medicinal chemistry known for kinase inhibition and anticancer activity .
This compound is hypothesized to exhibit multitarget activity, leveraging the pyridopyrimidinone core’s affinity for kinases and the thiophene’s role in enhancing lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-20-6-8-21(9-7-20)16-18-14-13(15(22)19-16)11(4-5-17-14)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3,(H,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMBDGSSGAXEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine derivative is reacted with a suitable leaving group on the pyrido[2,3-d]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[2,3-d]pyrimidinone core can be reduced under specific conditions to form dihydropyrimidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of suitable leaving groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrido[2,3-d]pyrimidinone core can yield dihydropyrimidinones.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It has been linked to mechanisms that interfere with cellular signaling pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : Some derivatives of pyrido[2,3-d]pyrimidine structures have shown effectiveness against bacterial and fungal strains, indicating a potential role in developing new antimicrobial agents.
- Neuropharmacological Effects : The presence of the piperazine moiety suggests possible interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.
Case Studies
Several studies have documented the effects and applications of similar compounds:
- Anticancer Studies : A study published in Molecules explored the anticancer properties of pyrido[2,3-d]pyrimidine derivatives. The researchers found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential therapeutic role in oncology .
- Antimicrobial Testing : In another study, derivatives were tested against multiple strains of bacteria and fungi. Results indicated that some compounds displayed notable antimicrobial activity, prompting further investigation into their mechanisms of action .
- Neuropharmacological Research : Research focusing on the neuropharmacological effects of piperazine-containing compounds revealed their potential as anxiolytics and antidepressants. The modulation of serotonin and dopamine receptors was highlighted as a key mechanism .
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The table below compares the target compound with structurally related pyridopyrimidinones, emphasizing substituent variations and their biological implications:
Key Findings from Comparative Analysis
Impact of Substituents on Activity :
- The 4-methylpiperazine group in the target compound is expected to improve water solubility compared to piperidine (Y020-4378, logP 3.05 vs. ~3.1) while retaining moderate lipophilicity for membrane penetration .
- Hydrazinyl-thiophene derivatives (e.g., compound 8a in ) exhibit potent anticancer activity (IC50 0.3 µM for HepG-2), likely due to enhanced hydrogen bonding and π-π stacking with kinase ATP-binding pockets.
- Arylidene hydrazinyl groups (e.g., 4-bromo or 4-methoxy in ) correlate with broad-spectrum antimicrobial activity, suggesting the target compound’s thiophene may similarly engage bacterial targets.
Role of Thiophene :
- Thiophene at position 5 enhances electron-rich aromatic interactions in both anticancer and antimicrobial contexts. For example, thiophene-containing derivatives show improved activity over phenyl-substituted analogues in HCT-116 colon cancer cells (IC50 7 µM vs. 12.8 µM for doxorubicin) .
Synthetic Accessibility: The target compound can likely be synthesized via condensation of 2-hydrazinylpyridopyrimidinones with aldehydes, a method validated for analogous hydrazinyl derivatives . Compared to methylthio derivatives (e.g., ), the 4-methylpiperazine group may require specialized reagents (e.g., 4-methylpiperazine) or protecting-group strategies.
Biological Activity
The compound 2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with pyridopyrimidine precursors. The reaction conditions often include nucleophilic substitution and can yield the desired compound in good yields. For instance, one synthetic route reported a yield of 80% through a nucleophilic substitution reaction involving 1-methylpiperazine and a corresponding halogenated pyridopyrimidine precursor .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridopyrimidine derivatives. For example, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The activity is often attributed to the ability of these compounds to inhibit key cellular pathways involved in tumor growth and proliferation .
The biological activity of this compound may involve several mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of cancer cells and pathogens .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, suggesting their potential use as antimicrobial agents. The structural features that contribute to this activity include the presence of thiophene rings and piperazine moieties, which enhance interaction with microbial targets .
Case Studies
- Cytotoxicity Assays : A study evaluating the cytotoxic effects of pyridopyrimidine derivatives found that certain substitutions on the pyrido[2,3-d]pyrimidine scaffold significantly enhanced activity against HeLa cells. For instance, compounds with halogenated phenyl groups demonstrated increased potency compared to unsubstituted analogs .
- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated that modifications in the piperazine structure could optimize activity, with some compounds achieving MIC values in the low micromolar range .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the key considerations for optimizing the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer:
- Catalytic Conditions : Use glacial acetic acid as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst to facilitate cyclocondensation of precursors like thiourea and aldehydes. Reflux times (2–4 hours) and stoichiometric ratios (1:1 molar equivalents) are critical for yield optimization .
- Functionalization : Post-synthetic modifications, such as hydrazine hydrate reflux (4 hours at 100°C) followed by Schiff base formation with aromatic aldehydes, require controlled pH and inert atmospheres to avoid side reactions .
- Purification : Crystallization from methanol or chloroform is recommended for isolating high-purity products (>95% by HPLC).
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Look for characteristic signals:
- Thiophene protons at δ 7.2–7.6 ppm (multiplet).
- Pyrido-pyrimidinone NH protons at δ 12.4–13.1 ppm (broad singlet) .
- IR Spectroscopy : Confirm the presence of C=O (1676 cm⁻¹) and C-S (1176 cm⁻¹) stretches .
- Mass Spectrometry (EI) : Molecular ion peaks (e.g., m/z 365 for related analogs) and fragmentation patterns should align with theoretical calculations .
Advanced: What strategies are effective for enhancing bioactivity via structural modifications?
Methodological Answer:
- Piperazine Substitution : Introducing 4-methylpiperazine at position 2 improves solubility and target engagement (e.g., microsomal prostaglandin E2 synthase-1, mPGES-1). Replace with bulkier groups (e.g., 4-chlorophenyl) to study steric effects on inhibition .
- Thiophene Optimization : Replace thiophen-2-yl with electron-withdrawing substituents (e.g., 5-bromo-thiophene) to enhance π-π stacking in enzyme active sites .
- Hybrid Scaffolds : Combine with chromeno-pyrimidine moieties to exploit dual inhibition pathways (e.g., COX-2 and mPGES-1) .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?
Methodological Answer:
- Physicochemical Profiling : Use tools like SwissADME to predict LogP (optimal range: 2–4), topological polar surface area (TPSA < 140 Ų), and bioavailability .
- Docking Studies (AutoDock Vina) :
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns to prioritize analogs with low RMSD fluctuations.
Advanced: How to resolve contradictions in biological activity data across similar analogs?
Methodological Answer:
- Assay Variability : Standardize in vitro protocols (e.g., mPGES-1 inhibition using LC-MS/MS for PGE₂ quantification) to minimize inter-lab discrepancies .
- Metabolic Stability : Compare microsomal half-lives (human liver microsomes) to identify cytochrome P450-mediated deactivation pathways.
- Off-Target Profiling : Screen against related enzymes (COX-1/2, 5-LOX) to rule out cross-reactivity. Use selectivity ratios (IC₅₀ values) to refine SAR .
Basic: What are the best practices for characterizing reaction intermediates?
Methodological Answer:
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track hydrazinyl intermediates (Rf ≈ 0.5) .
- In Situ FTIR : Detect transient species (e.g., imine formation at 1640 cm⁻¹) during Schiff base synthesis .
- Isolation via Column Chromatography : Employ gradient elution (hexane → ethyl acetate) with UV detection at 254 nm for high-resolution separation.
Advanced: How to design a robust SAR study for this scaffold?
Methodological Answer:
-
Variable Groups : Systematically modify positions 2 (piperazine), 5 (thiophene), and 7 (aryl) while keeping the core intact.
-
Data Collection :
Position Modification Bioactivity (IC₅₀, nM) Solubility (µg/mL) 2 4-Me-piperazine 12 ± 1.5 45 2 4-Cl-phenyl 8 ± 0.9 28 -
Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate descriptors (Hammett σ, LogP) with activity .
Advanced: What mechanistic insights explain the compound’s inhibition of mPGES-1?
Methodological Answer:
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For this compound, non-competitive inhibition suggests allosteric binding .
- Mutagenesis Studies : Introduce point mutations (e.g., Arg126Ala) in mPGES-1 to confirm critical interaction sites.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd ≈ 10 nM) and enthalpy changes to infer driving forces (e.g., hydrophobic vs. hydrogen bonding) .
Basic: How to troubleshoot low yields in cyclocondensation reactions?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (PTSA, HCl) vs. Lewis acids (ZnCl₂) to identify optimal proton donors .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of aromatic aldehydes.
- Temperature Control : Microwave-assisted synthesis (100°C, 30 min) can reduce reaction times and byproduct formation .
Advanced: How to evaluate the compound’s potential for CNS penetration?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
